SRI-011381 hydrochloride

Descripción

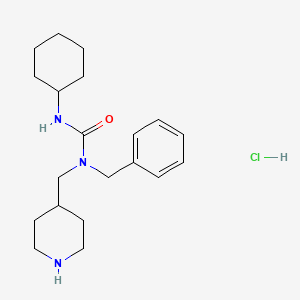

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea hydrochloride is a urea derivative featuring a benzyl group, a cyclohexyl substituent, and a piperidinylmethyl moiety. Its molecular formula is C23H24N4O·HCl, with a molecular weight of 409.93 g/mol (calculated from ). Structurally, it combines lipophilic (cyclohexyl, benzyl) and basic (piperidine) groups, which may influence its solubility, bioavailability, and tissue penetration.

Propiedades

IUPAC Name |

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMJVSGNMDOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de SRI-011381 implica múltiples pasos, comenzando con los precursores apropiados. La ruta sintética detallada es propietaria y generalmente implica el uso de disolventes y reactivos orgánicos en condiciones controladas. El producto final se obtiene como una sal de clorhidrato para mejorar su estabilidad y solubilidad .

Métodos de producción industrial: La producción industrial del clorhidrato de SRI-011381 sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la pureza y calidad del compuesto. El proceso implica la síntesis a gran escala utilizando reactores de flujo por lotes o continuos, seguidos de pasos de purificación como la cristalización o la cromatografía para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de SRI-011381 experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean normalmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

Química: El clorhidrato de SRI-011381 se utiliza como compuesto de prueba para estudiar la vía de señalización de TGF-β. Ayuda a comprender los mecanismos moleculares involucrados en la señalización de TGF-β y su papel en diversos procesos biológicos .

Biología: En la investigación biológica, el clorhidrato de SRI-011381 se utiliza para investigar sus efectos neuroprotectores y su potencial para tratar enfermedades neurodegenerativas. También se utiliza para estudiar los efectos de la señalización de TGF-β en la proliferación, diferenciación y apoptosis celular .

Medicina: El compuesto tiene aplicaciones terapéuticas potenciales para tratar enfermedades como la enfermedad de Alzheimer y otros trastornos neurodegenerativos. También se está explorando su papel en la terapia del cáncer debido a su capacidad para modular la señalización de TGF-β .

Industria: En la industria farmacéutica, el clorhidrato de SRI-011381 se utiliza en el desarrollo de fármacos y ensayos de cribado para identificar nuevos agentes terapéuticos que se dirijan a la vía de TGF-β .

Mecanismo De Acción

El clorhidrato de SRI-011381 ejerce sus efectos activando la vía de señalización de TGF-β. Se une a los receptores de TGF-β en la superficie celular, lo que lleva a la fosforilación y activación de las proteínas Smad2/3. Estas proteínas Smad activadas luego se trasladan al núcleo, donde regulan la expresión de genes diana involucrados en la proliferación, diferenciación y apoptosis celular . Los efectos neuroprotectores del compuesto se atribuyen a su capacidad para modular la señalización de TGF-β y reducir la neuroinflamación .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

2.1.1 1-Benzyl-3-(2-chloropyridin-4-yl)urea

- Molecular Formula : C13H12ClN3O

- Key Features: Shares the benzyl-urea scaffold but replaces the cyclohexyl and piperidinylmethyl groups with a 2-chloropyridinyl moiety.

2.1.2 (1-Methylpiperidin-4-yl) Benzoate Hydrochloride

- Molecular Formula: C13H18ClNO2

- Key Features : Contains a piperidine ring and benzoyl group but lacks the urea backbone. The ester linkage may confer different hydrolysis kinetics compared to the urea bond in the target compound .

2.1.3 1-Benzyl-3-carboethoxy-4-piperidone Hydrochloride Hydrate

- Molecular Formula: C16H22ClNO3

- Key Features : Incorporates a piperidone ring and ethoxycarbonyl group. The ketone and ester functionalities contrast with the urea and cyclohexyl groups in the target compound, suggesting divergent reactivity and solubility profiles .

Pharmacological Analogs: Nitrosoureas

Degradation and Stability

- The target compound’s urea linkage is expected to exhibit greater stability compared to nitrosoureas like CCNU, which degrade rapidly (<5 min half-life in plasma) to release cytotoxic intermediates (e.g., 2-chloroethyl carbonium ions) .

Pharmacokinetic and Toxicity Considerations

- The piperidinylmethyl group in the target compound may enhance basicity and tissue distribution compared to neutral nitrosoureas. However, its lack of a nitrosourea moiety likely avoids the delayed hematological toxicity (leukopenia, thrombocytopenia) characteristic of CCNU and BCNU .

- No evidence of neurotoxicity or hepatic/renal dysfunction (common with nitrosoureas ) has been reported for the target compound.

Actividad Biológica

Overview

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea; hydrochloride, also known as SRI-011381, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Its biological activity primarily involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.

Target Pathway

SRI-011381 acts as an agonist of the TGF-β signaling pathway. This pathway is crucial for cellular homeostasis and immune response regulation. By activating this pathway, SRI-011381 promotes the clearance of amyloid-beta (Aβ) aggregates by macrophages, suggesting its potential use in Alzheimer's disease management.

Biochemical Pathways

The activation of TGF-β by SRI-011381 results in several downstream effects:

- Increased Expression of Key Proteins : It enhances the expression of TGF-β1, NALP3 (NACHT, LRR and PYD domains-containing protein 3), collagen-1, and alpha-smooth muscle actin (α-SMA), which are involved in inflammation and fibrosis.

- Cellular Proliferation : The compound stimulates the proliferation of various cell types, including pulmonary fibroblasts.

Pharmacokinetics

SRI-011381 is characterized by its oral bioavailability , indicating that it can be effectively absorbed when administered orally. This property is essential for its potential therapeutic application as a daily medication for chronic conditions like Alzheimer's disease.

In Vitro Studies

Research has demonstrated that SRI-011381 effectively promotes lysosomal acidification and enhances the degradation of lysosomal cargo. This action is vital for maintaining cellular health and preventing neurodegenerative processes associated with Alzheimer's disease.

In Vivo Studies

In animal models, SRI-011381 has shown promising results in reducing Aβ levels and improving cognitive function. The compound's ability to modulate immune responses through TGF-β signaling suggests it may also have applications beyond Alzheimer's disease, potentially benefiting conditions characterized by chronic inflammation or fibrosis.

Case Studies

Recent studies have highlighted the efficacy of SRI-011381 in various experimental setups:

- Alzheimer's Disease Models : In murine models of Alzheimer's, SRI-011381 administration led to significant reductions in amyloid plaque burden and improved behavioral outcomes related to memory and learning.

- Fibrosis Models : The compound has been tested in models of pulmonary fibrosis, where it demonstrated a capacity to reduce collagen deposition and improve lung function metrics.

Comparative Analysis

| Property | SRI-011381 | Other TGF-β Agonists |

|---|---|---|

| Molecular Weight | 329.48 g/mol | Varies |

| Mechanism of Action | TGF-β agonist | TGF-β modulation |

| Primary Application | Alzheimer’s disease | Various inflammatory diseases |

| Bioavailability | High | Varies |

| Cellular Effects | Promotes clearance of Aβ | Varies |

Q & A

Q. What are the standard synthetic routes for 1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the piperidine intermediate : Cyclization of 4-chlorobutyryl chloride with sodium cyanide and benzyl chloride under controlled conditions to generate the piperidine core .

Urea linkage : Reaction of the piperidine intermediate with cyclohexyl isocyanate and benzylamine derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to form the urea bond .

Hydrochloride salt formation : Treatment with HCl gas in ethanol to precipitate the hydrochloride salt .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d6): Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.2–3.6 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 7.3–7.5 ppm (aromatic protons) confirm structural motifs .

- ¹³C NMR : Signals at 45–55 ppm (piperidine carbons) and 125–140 ppm (aromatic carbons) validate connectivity .

- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calculated 416.3, observed 416.2 .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with retention time 8.2 min (purity >98%) .

Q. What are the key physicochemical properties relevant to its handling in research?

Methodological Answer :

- Molecular Weight : 452.98 g/mol (hydrochloride salt) .

- Melting Point : 170–176°C (decomposition observed) .

- Solubility :

- Storage : Stable at –20°C under anhydrous conditions for >2 years .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., –10°C) during urea bond formation reduces side-product formation .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates urea coupling, improving yields by 15–20% .

- Purification : Gradient flash chromatography (hexane/ethyl acetate → dichloromethane/methanol) enhances purity to >99% .

Data Contradiction Note : One study reported 70% yield using DMAP, while another achieved 55% without it. This highlights the need for catalyst optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values .

- Structural Confirmation : Use X-ray crystallography to verify binding modes to targets like serotonin receptors, resolving discrepancies in reported Ki values .

- Meta-Analysis : Cross-reference data with PubChem and ECHA databases to identify outliers caused by impurities (e.g., 5% unreacted piperidine) .

Q. How to develop validated analytical methods for quantification in complex matrices?

Methodological Answer :

- LC-MS/MS Method :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile.

- LOQ: 0.1 ng/mL in plasma .

- Validation Parameters :

- Linearity: R² >0.99 (1–1000 ng/mL).

- Precision: Intra-day RSD <5% .

Q. What computational approaches predict pharmacokinetic properties and metabolite profiles?

Methodological Answer :

- ADMET Prediction :

- Software: Schrödinger QikProp.

- Results: LogP = 3.2, BBB permeability = –1.5 (low CNS penetration), CYP3A4 substrate .

- Metabolite Identification :

- In silico tools: GLORYx predicts primary metabolites as hydroxylated piperidine derivatives .

- Validation: Compare with in vitro microsomal assays (human liver microsomes, NADPH) .

Safety and Compliance Q. 8. What safety protocols are critical for handling this compound? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.